molecular formula C8H10BrNO B14230698 Benzenamine, 2-bromo-4-methoxy-3-methyl- CAS No. 573693-08-0

Benzenamine, 2-bromo-4-methoxy-3-methyl-

Katalognummer: B14230698
CAS-Nummer: 573693-08-0
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: RRMAXPPCXXWDLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 2-bromo-4-methoxy-3-methyl- is an organic compound with the molecular formula C8H10BrNO. It is a derivative of benzenamine, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-bromo-4-methoxy-3-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxy-3-methylbenzenamine using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-bromo-4-methoxy-3-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 2-bromo-4-methoxy-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation can produce quinones.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 2-bromo-4-methoxy-3-methyl- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of Benzenamine, 2-bromo-4-methoxy-3-methyl- involves its interaction with various molecular targets. The bromine atom and methoxy group influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 2-bromo-4-methyl-: Similar structure but lacks the methoxy group.

    Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the bromine atom.

    Benzenamine, 3-bromo-2-methoxy-4-methyl-: Similar structure with different substitution pattern.

Uniqueness

Benzenamine, 2-bromo-4-methoxy-3-methyl- is unique due to the specific combination of substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Eigenschaften

CAS-Nummer

573693-08-0

Molekularformel

C8H10BrNO

Molekulargewicht

216.07 g/mol

IUPAC-Name

2-bromo-4-methoxy-3-methylaniline

InChI

InChI=1S/C8H10BrNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3

InChI-Schlüssel

RRMAXPPCXXWDLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1Br)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.